6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile
Description
6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile is a heterocyclic compound featuring a bipyridine core substituted with a pyrrolidinyl group at the 6-position and a nitrile group at the 5-position.
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-3-yl-2-pyrrolidin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-10-12-5-6-14(13-4-3-7-17-11-13)18-15(12)19-8-1-2-9-19/h3-7,11H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDHXKFDWSJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile typically involves the coupling of pyrrolidine with a bipyridine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where a halogenated bipyridine reacts with a pyrrolidine boronic acid or stannane under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The purification process often includes crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bipyridine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized bipyridine derivatives, reduced amines, and substituted bipyridine compounds.
Scientific Research Applications
6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity to proteins and enzymes, leading to inhibition or activation of biological pathways. The bipyridine scaffold allows for coordination with metal ions, which can be crucial in catalytic processes and electron transfer reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The bipyridine-carbonitrile framework allows for diverse substituents, leading to variations in electronic, steric, and biological properties. Key structural differences among analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application/Property |
|---|---|---|---|---|
| 6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile | C₁₅H₁₃N₃ | 243.29 | Pyrrolidinyl | Potential biological activity |
| 6-Chloro-[2,3'-bipyridine]-5-carbonitrile | C₁₁H₆ClN₃ | 215.64 | Chloro | Synthetic intermediate |
| Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile) | C₁₂H₉N₃O | 211.21 | Methyl, Oxo | Cardiotonic agent (PDE3 inhibitor) |
| 6-Thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile | C₁₀H₅N₃S | 199.23 | Thioxo | Precursor for thienopyridines |
| [2,3'-Bipyridine]-5-carbonitrile | C₁₁H₇N₃ | 181.19 | None | Ligand in coordination chemistry |
- Electron-Donating vs.
- Biological Activity: Milrinone’s methyl and oxo groups confer selectivity for phosphodiesterase 3 (PDE3), making it a clinically relevant inotrope . In contrast, the thioxo derivative undergoes Thorpe-Ziegler cyclization to form thienopyridines, highlighting its utility in heterocyclic synthesis .
Physicochemical Properties
- Solubility : The pyrrolidinyl group in the target compound likely improves solubility in polar solvents compared to the chloro analog, which is more lipophilic .
- Thermal Stability : Derivatives like 6-Chloro-[2,3'-bipyridine]-5-carbonitrile exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
Biological Activity
6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile, with the CAS number 946385-91-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C15H14N4
- Molecular Weight : 250.30 g/mol
- Appearance : Solid form
- Storage Conditions : Store in a tightly closed container in a cool and dry place .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure allows it to act as a ligand for certain receptors, influencing cellular signaling pathways.
Potential Targets:
- Cyclic Nucleotide Phosphodiesterases (PDEs) : Studies suggest that bipyridine derivatives can inhibit PDEs, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various cellular processes.
- Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cell proliferation and survival pathways.
Biological Activity Data
A summary of the biological activity data is presented in the following table:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various bipyridine derivatives, this compound was shown to significantly inhibit the growth of MCF-7 breast cancer cells at low concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and altered mitochondrial membrane potential.
Case Study 2: Antibacterial Properties
Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as a new antibacterial agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile?
Answer: Synthesis typically involves cyclization or condensation reactions. For example, pyrrolidine-substituted pyridines can be synthesized via nucleophilic substitution of halogenated precursors with pyrrolidine under reflux in aprotic solvents like DMF. A related method involves reacting 2-aminopyridine derivatives with carbonitriles in acidic conditions (e.g., acetic acid) to form fused pyridine-carbonitrile scaffolds . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Monitoring reaction progress using TLC or HPLC.
- Confirming regioselectivity through NOESY NMR or X-ray crystallography .
Q. What analytical techniques are critical for structural confirmation of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: ~1.36–1.38 Å) and dihedral angles (e.g., pyridine ring planarity deviations <5°) .
- NMR spectroscopy : H NMR identifies pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and bipyridine aromatic signals (δ 7.5–8.5 ppm). C NMR confirms the carbonitrile group (δ ~115–120 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] for CHN: calc. 275.1178, obs. 275.1175) .
Q. How should researchers design initial biological activity screenings for this compound?
Answer: Prioritize assays based on structural analogs:
- Antitumor activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity : Broth microdilution assays (MIC determination) for bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Answer: Use Design of Experiments (DoE) to evaluate variables:
- Catalyst screening : Pd(OAc) vs. CuI for cross-coupling steps (monitor via GC-MS) .
- Solvent effects : Compare DMF (polar aprotic) vs. toluene (nonpolar) for cyclization efficiency .
- Temperature gradients : Reflux (110°C) vs. microwave-assisted synthesis (80°C, 30 min) to reduce side products . Statistical analysis (ANOVA) identifies significant factors (p < 0.05) for yield improvement.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from assay conditions or impurity profiles:
- Reproducibility checks : Validate purity (>95% by HPLC) and confirm solubility (DMSO stock solutions stored at -20°C) .
- Dose-response curves : Re-test activity across 3–4 log concentrations to rule out false positives/negatives .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
Q. How can computational methods enhance understanding of this compound’s mechanism of action?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding poses in kinase ATP-binding pockets (e.g., VEGFR2, PDB ID: 4AGD) .
- DFT calculations (Gaussian 16) : Analyze electron density maps to identify nucleophilic/electrophilic regions (e.g., Fukui indices) .
- MD simulations (GROMACS) : Assess protein-ligand stability over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Methodological Notes
- Data validation : Cross-reference crystallographic data (CCDC deposition codes) with bond valence sums to confirm structural integrity .
- Controlled experiments : Include positive/negative controls (e.g., cisplatin for cytotoxicity assays) to contextualize results .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies if extending to animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
